Sparassol

描述

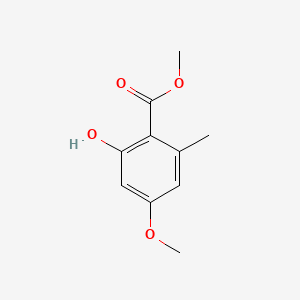

Structure

3D Structure

属性

IUPAC Name |

methyl 2-hydroxy-4-methoxy-6-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVPJOAAHSOENR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028412 |

Source

|

| Record name | Sparassol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-43-4 |

Source

|

| Record name | Methyl everninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparassol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparassol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPARASSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49LGW9K0EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sparassol: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparassol, a methyl ester of orsellinic acid, is a bioactive secondary metabolite with known antifungal properties. This technical guide provides an in-depth overview of the known natural sources of this compound, focusing primarily on the fungal genus Sparassis. It delves into the available data on its biosynthesis, which is presumed to follow a polyketide pathway, and presents detailed experimental protocols for its extraction, purification, and quantification. This document aims to serve as a valuable resource for researchers investigating this compound for potential applications in drug development and other scientific fields.

Natural Sources of this compound

Currently, the only confirmed natural sources of this compound are fungi belonging to the genus Sparassis. Commonly known as cauliflower mushrooms, these fungi are parasitic or saprobic on the roots and bases of coniferous and some hardwood trees. The most well-documented this compound-producing species are:

-

Sparassis crispa : Widely recognized as a source of various bioactive compounds, including this compound.[1][2][3][4]

-

Sparassis latifolia : Another species within the genus that has been shown to produce this compound.

While other related phenolic compounds, such as methyl orsellinate, are also produced by these fungi, there is currently no substantial scientific evidence to suggest the natural occurrence of this compound in other fungal genera, bacteria, or plants.

Quantitative Data on this compound Production

The production of this compound can vary significantly between different strains of Sparassis and is influenced by culture conditions. The following table summarizes the available quantitative data on this compound production in Sparassis latifolia.

| Strain | Host Plant | This compound Concentration (mg/g dry weight of mycelium) | Reference |

| KFRI 747 | Pinus densiflora | 0.008 | [5] |

| KFRI 1080 | Unknown | 0.004 | [5] |

| KFRI 645 | Larix kaempferi | 0.001 | [5] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure as a derivative of orsellinic acid, it is hypothesized to be synthesized via the polyketide pathway. Fungal polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and further modifications to yield a diverse array of secondary metabolites.

The genome of Sparassis crispa has been sequenced, revealing the presence of gene clusters associated with the synthesis of secondary metabolites, including polyketides.[1][2] While the specific polyketide synthase responsible for orsellinic acid and subsequently this compound formation has not yet been definitively identified and characterized, the genetic framework for its production is present in the organism.

The proposed biosynthetic pathway likely involves the following key steps:

-

Polyketide chain assembly: A type I fungal polyketide synthase would catalyze the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.

-

Cyclization and aromatization: The resulting tetraketide chain would undergo an intramolecular aldol condensation to form the aromatic ring of orsellinic acid.

-

Methylation and Esterification: Subsequent enzymatic modifications, including methylation of a hydroxyl group and esterification of the carboxylic acid group, would lead to the final this compound molecule. The order of these final steps is yet to be determined.

Further research, including gene knockout studies and enzymatic assays, is required to identify the specific genes and enzymes involved in the this compound biosynthetic pathway.

Hypothesized Biosynthetic Pathway of this compound

Caption: Hypothesized biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA via a polyketide synthase.

Experimental Protocols

Extraction of this compound from Sparassis Mycelium

This protocol describes a general method for the extraction of this compound from fungal mycelia grown in liquid culture.

Materials:

-

Sparassis sp. mycelial culture

-

Filtration apparatus (e.g., Büchner funnel)

-

Freeze-dryer or oven

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

-

Glass vials for storage

Procedure:

-

Harvesting Mycelia: Separate the fungal mycelia from the liquid culture medium by filtration.

-

Drying: Thoroughly dry the harvested mycelia using a freeze-dryer or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Extraction:

-

Grind the dried mycelia into a fine powder.

-

Suspend the mycelial powder in methanol or ethanol (e.g., 1:10 w/v).

-

Extract at room temperature with agitation for 24-48 hours. The extraction can be repeated multiple times to ensure complete recovery.

-

-

Solvent Evaporation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of water and ethyl acetate (e.g., 1:1 v/v) in a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the upper ethyl acetate layer, which will contain this compound. Repeat the partitioning of the aqueous layer with fresh ethyl acetate to maximize recovery.

-

-

Final Evaporation: Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield a semi-purified this compound-containing extract.

Experimental Workflow for this compound Extraction

Caption: General workflow for the extraction of this compound from Sparassis mycelial cultures.

Purification of this compound

Further purification of the this compound-containing extract can be achieved using chromatographic techniques.

Materials:

-

This compound-containing extract

-

Silica gel for column chromatography

-

Appropriate solvent system (e.g., hexane-ethyl acetate gradient)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Column Chromatography:

-

Dissolve the extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing this compound, as identified by comparison with a standard or by analytical methods.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, the this compound-containing fractions from column chromatography can be subjected to preparative HPLC.

-

A reverse-phase C18 column is typically used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

The elution of this compound is monitored using a UV detector.

-

The peak corresponding to this compound is collected.

-

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The purified this compound or the extract can be derivatized if necessary, though it is often volatile enough for direct analysis. The sample is dissolved in a suitable solvent like methanol or dichloromethane.

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Analysis: The retention time and the mass spectrum of the sample are compared with those of a pure this compound standard for identification and quantification.

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol/water or acetonitrile/water is often employed.

-

Detection: this compound can be detected by its UV absorbance.

-

Quantification: A calibration curve is generated using a series of this compound standards of known concentrations to quantify the amount in the sample.

Conclusion

This compound is a promising natural product with established antifungal activity, currently known to be produced exclusively by fungi of the genus Sparassis. While quantitative data on its production is available for some strains, further research is needed to optimize culture conditions for enhanced yield. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the key enzymes involved, remains a critical area for future investigation. The detailed experimental protocols provided in this guide for the extraction, purification, and analysis of this compound will aid researchers in their efforts to explore the full potential of this intriguing bioactive compound for various applications, including the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome sequence of the cauliflower mushroom Sparassis crispa (Hanabiratake) and its association with beneficial usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effects of Sparassis crispa Ethanol Extract through the AKT/NRF2 and ERK/CREB Pathway in Mouse Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution to Studies on Rare Medicinal Mushroom Sparassis crispa (Agaricomycetes) in Culture and Its Production of Phenol Compounds under Various Cultivation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sparassol Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparassol, a methyl ester of orsellinic acid, is a phenolic secondary metabolite produced by the cauliflower mushroom, Sparassis crispa, and other fungi.[1][2] It has garnered significant interest for its notable antibiotic and antifungal properties.[3] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing parallels from well-characterized fungal polyketide biosynthetic routes. While the complete pathway in Sparassis crispa has not been fully elucidated experimentally, this document synthesizes available genomic and biochemical data to propose a putative pathway. It further details relevant experimental protocols and quantitative data to serve as a resource for researchers in natural product biosynthesis, drug discovery, and fungal genetics.

Introduction to this compound

This compound, chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a polyketide-derived aromatic compound.[1] It is a prominent secondary metabolite in Sparassis crispa, where it is often found in crystalline form on the mycelium.[1][2] Beyond this compound, S. crispa also produces related phenolic compounds, including methyl orsellinate, indicating a shared biosynthetic origin.[1][4] The biological activities of this compound, particularly its antimicrobial effects, make its biosynthetic pathway a compelling target for biotechnological applications and the development of novel therapeutic agents.[3]

Proposed this compound Biosynthesis Pathway

Based on the chemical structure of this compound and established principles of fungal secondary metabolism, a putative biosynthetic pathway is proposed. This pathway commences with the synthesis of the core polyketide scaffold, orsellinic acid, by a non-reducing polyketide synthase (NR-PKS), followed by a series of tailoring reactions.

Core Scaffold Formation: Orsellinic Acid Synthesis

The biosynthesis of this compound is believed to initiate from the polyketide pathway, with orsellinic acid serving as a key intermediate.[5][6] Fungal aromatic polyketides are synthesized by large, multifunctional enzymes known as Type I iterative polyketide synthases (PKSs).[7][8] Specifically, orsellinic acid is synthesized by a non-reducing polyketide synthase (NR-PKS).[5][8]

The synthesis of the orsellinic acid backbone by an NR-PKS involves the following key domains and steps:

-

Starter Unit Acyltransferase (SAT): This domain selects and loads an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain.

-

Malonyl-CoA:ACP Transacylase (MAT): This domain loads malonyl-CoA extender units onto the ACP domain.

-

Ketosynthase (KS): The KS domain catalyzes the iterative Claisen condensation of the acetyl starter unit with three malonyl-CoA extender units to form a linear tetraketide intermediate covalently attached to the ACP domain.

-

Product Template (PT) Domain and Thioesterase (TE)/Claisen Cyclase (CLC) Domain: These domains are crucial for the proper folding and cyclization of the polyketide chain. The PT domain directs the regioselective aldol condensation, leading to the formation of the aromatic ring. The TE/CLC domain then catalyzes the release of the cyclized product, orsellinic acid, from the PKS enzyme.[7]

While the specific PKS gene responsible for orsellinic acid synthesis in Sparassis crispa has not been experimentally confirmed, the sequenced genome of S. crispa does contain genes predicted to encode polyketide synthases.[1][9] Bioinformatic analysis of the S. crispa genome using tools like antiSMASH could help identify candidate PKS gene clusters potentially involved in this compound biosynthesis.[10][11]

Tailoring Reactions: From Orsellinic Acid to this compound

Following the synthesis of orsellinic acid, a series of post-PKS modifications, known as tailoring reactions, are necessary to produce this compound. These reactions are catalyzed by enzymes typically encoded by genes located within the same biosynthetic gene cluster (BGC) as the PKS gene.[12]

The proposed tailoring steps are:

-

C-methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C4 hydroxyl group of orsellinic acid, forming everninic acid.

-

Carboxyl-methylation: A second methyltransferase, a carboxyl methyltransferase, catalyzes the esterification of the carboxylic acid group of everninic acid to yield this compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate).

Alternatively, the order of methylation events could be reversed, with the carboxyl group of orsellinic acid being methylated first, followed by methylation of the C4 hydroxyl group. The exact sequence of these tailoring reactions in S. crispa remains to be experimentally determined.

Figure 1: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data on this compound Production

Quantitative analysis of this compound production in fungal cultures is essential for understanding the regulation of its biosynthesis and for optimizing production for biotechnological purposes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for this purpose.

| Fungal Strain | Host Plant Origin | Methyl Orsellinate (mg/mL) | This compound (mg/mL) | Reference |

| Sparassis latifolia KFRI 645 | Larix kaempferi | 0.170 | 0.001 | [13] |

| Sparassis latifolia KFRI 747 | Pinus densiflora | - | 0.004 | [13] |

Table 1: Production of Methyl Orsellinate and this compound by Sparassis latifolia Strains. [13] Note: Data is from mycelial cultures and production patterns vary between strains. "-" indicates data not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthesis pathway. These protocols are generalized and may require optimization for Sparassis crispa.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in the Sparassis crispa genome.

Methodology: Bioinformatic Genome Mining

-

Obtain Genome Sequence: Download the assembled genome sequence of Sparassis crispa from a public database such as NCBI.[1][14]

-

BGC Prediction: Submit the genome sequence to the 'antibiotics & Secondary Metabolite Analysis Shell' (antiSMASH) web server or standalone software.[11]

-

Analysis of antiSMASH Output:

-

Examine the predicted BGCs for those containing a non-reducing polyketide synthase (NR-PKS) gene.

-

Look for co-localized genes within the NR-PKS cluster that encode tailoring enzymes, such as O-methyltransferases and cytochrome P450 monooxygenases.

-

Compare the predicted core structure from the PKS with the orsellinic acid backbone of this compound.

-

-

Homology Analysis: Perform BLASTp analysis of the candidate PKS and tailoring enzymes against databases of characterized fungal enzymes to find homologs involved in similar biosynthetic pathways.

Figure 2: Workflow for the bioinformatic identification of the this compound BGC.

Functional Characterization of Biosynthetic Genes

Objective: To experimentally validate the function of candidate genes from the putative this compound BGC.

Methodology: Gene Knockout and Heterologous Expression

A. Gene Knockout in Sparassis crispa

-

Construct Knockout Cassette: Design a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions (approx. 1-1.5 kb) upstream and downstream of the target gene.

-

Protoplast Preparation: Grow S. crispa mycelium in liquid culture and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Introduce the knockout cassette into the protoplasts using PEG-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen putative transformants by PCR and Southern blotting to confirm homologous recombination and gene replacement.

-

Metabolite Analysis: Analyze the culture extracts of the knockout mutants by LC-MS to determine if the production of this compound and its intermediates is abolished or altered.[15][16]

B. Heterologous Expression in a Host Organism (e.g., Aspergillus oryzae)

-

Gene Cloning: Amplify the full-length cDNA of the candidate PKS and tailoring enzyme genes from S. crispa RNA.

-

Expression Vector Construction: Clone the amplified genes into a fungal expression vector under the control of a strong, inducible promoter.[1]

-

Host Transformation: Transform the expression vectors into a suitable heterologous host, such as Aspergillus oryzae.

-

Culture and Induction: Grow the transformed host under conditions that induce gene expression.

-

Metabolite Analysis: Extract the culture medium and mycelium and analyze by LC-MS to detect the production of orsellinic acid, this compound, or other related intermediates.[1][4]

In Vitro Enzyme Assays

Objective: To determine the specific catalytic function of the tailoring enzymes.

Methodology: Recombinant Protein Expression and Activity Assays

-

Recombinant Protein Production: Clone the coding sequences of the putative O-methyltransferases into an E. coli expression vector. Express and purify the recombinant proteins.

-

O-Methyltransferase Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (orsellinic acid or a derivative), and the methyl donor S-adenosyl-L-methionine (SAM) in an appropriate buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products.

-

Analyze the products by LC-MS to detect the formation of methylated compounds.[17]

-

Quantitative Analysis of Metabolites by LC-MS/MS

Objective: To quantify the concentration of this compound and its precursors in fungal extracts.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry

-

Sample Preparation:

-

Extraction: Lyophilize fungal mycelium and/or culture filtrate. Extract with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Cleanup: Use solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

Reconstitution: Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites on a C18 reversed-phase column using a gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for this compound and its putative intermediates.

-

-

Quantification: Generate a standard curve using authentic standards of the analytes. Calculate the concentration of the target compounds in the samples by comparing their peak areas to the standard curve.[15][18]

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. While specific regulatory mechanisms for this compound biosynthesis are unknown, general principles of fungal secondary metabolism regulation likely apply.

-

Global Regulators: Velvet complex proteins (e.g., VeA, LaeA) are known to be master regulators of secondary metabolism in many fungi and could play a role in controlling the expression of the this compound BGC.[9]

-

Pathway-Specific Transcription Factors: BGCs often contain their own transcription factors that specifically regulate the expression of the genes within that cluster.

-

Environmental Cues: Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light can significantly influence the production of secondary metabolites.[2]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The availability of the Sparassis crispa genome sequence opens up exciting possibilities for the definitive identification and characterization of the this compound BGC.[1] Future work should focus on:

-

Bioinformatic identification of the complete this compound BGC in S. crispa.

-

Functional characterization of the PKS and tailoring enzymes through gene knockout and heterologous expression studies.

-

In vitro reconstitution of the entire biosynthetic pathway to confirm the function of each enzyme.

-

Investigation of the regulatory networks controlling this compound production to enable metabolic engineering for enhanced yields.

A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also pave the way for the sustainable production of this promising antimicrobial compound.

References

- 1. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of reference genes for RT-qPCR analysis of gene expression in Pleurotus pulmonarius for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Total biosynthesis: in vitro reconstitution of polyketide and nonribosomal peptide pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Sparassol: Chemical Structure, Properties, and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparassol, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological effects of this compound. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are presented, alongside a summary of quantitative data on its antifungal, insecticidal, and enzyme inhibitory properties. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound for potential therapeutic and agrochemical applications.

Chemical Structure and Physicochemical Properties

This compound, chemically known as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is an orsellinic acid derivative.[1] Its structure is characterized by a substituted benzene ring, making it a relatively simple yet biologically active molecule.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-hydroxy-4-methoxy-6-methylbenzoate | [2][3] |

| Synonyms | Methyl everninate, Methyl 4-methoxy-6-methylsalicylate | [3] |

| CAS Number | 520-43-4 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |

| Molecular Weight | 196.20 g/mol | [2][3] |

| Appearance | Prisms from water | [1] |

| Melting Point | 67-68 °C | [1] |

| Solubility | Slightly soluble in hot water; freely soluble in acetone, ether, chloroform; moderately soluble in methanol, ethanol, petroleum ether | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)O)OC | [3] |

| InChI Key | PFVPJOAAHSOENR-UHFFFAOYSA-N | [3] |

Biological Activities and Pharmacological Properties

This compound is primarily recognized for its potent antifungal properties.[1] It is a secondary metabolite produced by the cauliflower mushroom, Sparassis crispa, and is thought to play a role in the fungus's defense mechanisms.[1] Beyond its antifungal effects, recent studies have revealed a broader spectrum of bioactivities, including insecticidal and enzyme inhibitory actions.

Antifungal Activity

This compound has demonstrated significant activity against various fungal species. Notably, it has been shown to be effective against the plant pathogenic fungus Cladosporium cucumerinum.[1] While the precise mechanism of its antifungal action is not fully elucidated, it is hypothesized to disrupt fungal cell membrane integrity or interfere with essential enzymatic processes.

Insecticidal Activity

Research has highlighted the potential of this compound as a natural insecticide. Studies on the spotted wing drosophila, Drosophila suzukii, have demonstrated its contact toxicity.[2][3]

Nematicidal Activity

This compound has also been identified as having nematicidal properties. It has shown efficacy against the pine wood nematode, Bursaphelenchus xylophilus, a major pest in pine forests.[4]

Enzyme Inhibition

A key aspect of this compound's bioactivity lies in its ability to inhibit specific enzymes. It has been identified as an inhibitor of glutathione S-transferase (GST), an enzyme family crucial for detoxification processes in many organisms, including insects.[2][3] This inhibitory action may contribute to its insecticidal effects.

Table 2: Quantitative Biological Activity Data for this compound

| Activity Type | Test Organism/Enzyme | Metric | Value | Reference(s) |

| Insecticidal Activity | Drosophila suzukii (adults) | LD₅₀ | 18.7 µ g/fly | [2][3] |

| Nematicidal Activity | Bursaphelenchus xylophilus | LC₅₀ | 84.92 ppm | [4] |

| Nematicidal Activity | Bursaphelenchus xylophilus | LC₉₅ | 132.13 ppm | [4] |

| Enzyme Inhibition | Glutathione S-transferase (GST) | IC₅₀ | 0.19 mM | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound, based on established scientific literature.

Isolation and Purification of this compound from Sparassis crispa

The following protocol outlines a general procedure for the extraction and purification of this compound from the fruiting bodies of Sparassis crispa.

References

Sparassol IUPAC name and synonyms for database searching

An In-depth Examination of its Chemical Identity, Biological Activity, and Avenues for Scientific Investigation

For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of promising natural compounds is paramount. Sparassol, a metabolite primarily isolated from the cauliflower mushroom (Sparassis crispa), has garnered attention for its notable antibiotic and antifungal properties. This technical guide provides a detailed overview of this compound, including its precise chemical nomenclature, strategies for database searching, and a review of its biological activities and associated molecular pathways.

Chemical Identification and Nomenclature

A precise understanding of a compound's chemical identity is the foundation of rigorous scientific inquiry. The nomenclature of this compound is well-defined, with its systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 2-hydroxy-4-methoxy-6-methylbenzoate .[1] This name precisely describes its molecular structure, which is key for unambiguous identification in research and publications.

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound. These are summarized in the table below.

| Identifier Type | Identifier |

| IUPAC Name | methyl 2-hydroxy-4-methoxy-6-methylbenzoate[1][2][3] |

| Common Name | This compound |

| Synonyms | Methyl everninate, 2-hydroxy-4-methoxy-6-methylbenzoic acid methyl ester, Methyl 4-methoxy-6-methylsalicylate, Orsellinic acid methyl ester 4-methyl ether, Methyl 3-hydroxy-5-methoxy-2-toluate[1][3][4] |

| CAS Number | 520-43-4[1][2][4] |

| PubChem CID | 596344[1][2][3] |

| InChI | InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3[1][2] |

| InChIKey | PFVPJOAAHSOENR-UHFFFAOYSA-N[1][2][3] |

| SMILES | CC1=CC(=CC(=C1C(=O)OC)O)OC[1][2] |

Table 1: Chemical Identifiers for this compound

Database Searching Strategies

Effective database searching is critical for accessing the wealth of existing knowledge on a compound. Researchers can utilize the identifiers listed in Table 1 to query a wide range of chemical and biological databases. Key databases for retrieving information on this compound include:

-

PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[3]

-

ChEMBL: A database of bioactive molecules with drug-like properties.[2][5]

-

CAS (SciFinder): A comprehensive database of chemical literature and substances.

-

Wikipedia: Provides a general overview and can be a good starting point for basic information.[2]

-

Wikidata: A structured database that can provide links to other resources.[6]

When conducting searches, it is advisable to use a combination of identifiers, including the IUPAC name, common name, and CAS number, to ensure a comprehensive retrieval of relevant information.

Biological Activity and Signaling Pathways

This compound has been primarily recognized for its antimicrobial properties. It exhibits both antibiotic and antifungal activities, making it a compound of interest for the development of new anti-infective agents.[2] The precise molecular mechanisms and signaling pathways through which this compound exerts its effects are areas of ongoing research.

To illustrate a generalized workflow for investigating the biological activity of a natural product like this compound, the following diagram outlines a typical experimental approach.

Caption: A generalized workflow for the investigation of natural products.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific protocols for this compound research are found within individual publications, a general methodology for antimicrobial susceptibility testing is provided below as a representative example.

Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (typically measured by optical density at 600 nm).

-

Serial Dilution: The this compound stock solution is serially diluted in a multi-well microtiter plate containing a suitable growth medium for the test organism.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism. This is typically assessed by visual inspection for turbidity or by measuring the absorbance at 600 nm.

This guide provides a foundational understanding of this compound for researchers. Further investigation into its specific mechanisms of action and potential therapeutic applications is warranted and can be built upon the information presented herein.

References

An In-depth Technical Guide to CAS Number 520-43-4: Methyl Everninate (Sparassol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 520-43-4, correctly identified as Methyl Everninate, also known by its trivial name Sparassol. This document addresses the significant confusion in some chemical databases where this CAS number has been erroneously linked to Anhydroicaritin. Herein, we focus exclusively on the accurate chemical information for Methyl Everninate (this compound), including its chemical and physical properties, natural occurrence, synthesis, and biological activities. Detailed experimental protocols for its extraction from natural sources, chemical synthesis, and for assessing its antimicrobial properties are provided. Furthermore, a proposed mechanism of action is visualized, offering insights for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Identification and Properties

Methyl Everninate, or this compound, is a naturally occurring phenolic compound. It is recognized for its antibiotic and antifungal properties.[1]

Table 1: Chemical Identifiers for CAS 520-43-4

| Identifier | Value |

| CAS Number | 520-43-4 |

| IUPAC Name | Methyl 2-hydroxy-4-methoxy-6-methylbenzoate |

| Synonyms | This compound, Methyl 4-methoxy-6-methylsalicylate, Everninic acid methyl ester |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)O)OC |

| InChIKey | PFVPJOAAHSOENR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Methyl Everninate (this compound)

| Property | Value | Reference(s) |

| Melting Point | 67-68 °C | [2] |

| Boiling Point | 302.6 °C at 760 mmHg | [2] |

| Flash Point | 116.4 °C | [2] |

| Density | 1.181 g/cm³ | [2] |

| Vapor Pressure | 0.000548 mmHg at 25°C | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Natural Occurrence and Extraction

This compound is famously produced by the cauliflower mushroom, Sparassis crispa, a basidiomycete fungus known for both its culinary and medicinal properties.[1] It is also found in the decayed wood of trees infected by this fungus.[3] The compound is believed to play a role in the fungus's ecological interactions, contributing to its ability to thrive and resist contamination by other fungi.[3]

Experimental Protocol: Extraction of this compound from Sparassis crispa

This protocol is adapted from general methods for extracting phenolic compounds from fungal materials.

-

Preparation of Fungal Material: Obtain dried fruiting bodies of Sparassis crispa. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Transfer a known weight of the powdered mushroom (e.g., 200 g) into a flask.

-

Add ethanol (e.g., 2 L) and perform extraction under reflux for 4-6 hours. Repeat this process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Fractionation (Optional):

-

The crude ethanol extract can be suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their polarity.

-

Combine the ethyl acetate fractions and evaporate the solvent to yield a fraction enriched with this compound.

-

-

Purification:

-

The crude extract or the enriched fraction can be further purified using column chromatography on silica gel.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound (identified by comparison with a standard or by spectroscopic methods) and evaporate the solvent.

-

Chemical Synthesis

The chemical synthesis of Methyl Everninate can be achieved through the esterification and methylation of appropriate benzoic acid precursors. The following is a representative protocol adapted from the synthesis of a structurally similar compound, methyl 2-hydroxy-4-methoxybenzoate.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-4-methoxy-6-methylbenzoate

This synthesis involves the methylation of a dihydroxybenzoic acid derivative.

-

Starting Material: Begin with methyl 2,4-dihydroxy-6-methylbenzoate.

-

Selective Methylation:

-

In a round-bottom flask, dissolve methyl 2,4-dihydroxy-6-methylbenzoate in a suitable dry solvent such as sulpholane.

-

Add a weak base, such as anhydrous potassium carbonate, to selectively deprotonate the more acidic hydroxyl group.

-

Add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Heat the reaction mixture (e.g., 60-70°C) and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice water and acidify with a weak acid like acetic acid.

-

-

Work-up and Purification:

-

The precipitated product can be collected by filtration and washed with water.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel, eluting with a suitable solvent system like chloroform or a hexane/ethyl acetate mixture.

-

Biological Activity and Applications

This compound is primarily recognized for its antimicrobial properties.

-

Antifungal Activity: It has demonstrated effectiveness against various fungal pathogens, including Cladosporium cucumerinum.[3] This activity suggests its potential use in treating fungal infections or as a natural fungicide in agriculture.

-

Antibiotic Properties: this compound has also shown activity against various bacterial strains, indicating its potential as a lead compound for the development of new antibiotics.

-

Insecticidal Effects: Some studies suggest that this compound possesses insecticidal properties, which could be beneficial in agricultural applications.

Mechanism of Action

The precise molecular mechanism of action and specific signaling pathways for this compound have not been fully elucidated. However, based on the known mechanisms of other phenolic antimicrobial agents, a plausible mechanism can be proposed. The primary mode of action is likely the disruption of cell membrane integrity and function, leading to a cascade of downstream effects that result in the inhibition of growth and eventual cell death.

Proposed Antimicrobial Mechanism of this compound

The lipophilic nature of this compound likely allows it to intercalate into the lipid bilayer of fungal and bacterial cell membranes. This insertion is proposed to disrupt the membrane's structural integrity and fluidity. The consequences of this disruption could include:

-

Increased Membrane Permeability: Leading to the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Many crucial enzymes, including those involved in ATP synthesis and transport processes, are located in the cell membrane and their function can be inhibited by alterations in the membrane environment.

-

Disruption of Proton Motive Force: The dissipation of the proton gradient across the membrane would inhibit ATP synthesis and other energy-dependent cellular processes.

-

Induction of Oxidative Stress: Damage to the cell membrane can lead to the production of reactive oxygen species (ROS), which can cause further damage to cellular components like proteins, lipids, and DNA.

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols for Biological Activity Assessment

To quantify the antifungal and antibacterial activity of this compound, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a standard method.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates:

-

In a sterile 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

-

Add a corresponding volume of the this compound stock solution to the first column of wells to achieve the highest desired concentration.

-

Perform a two-fold serial dilution by transferring half the volume from the first column to the second, mixing, and repeating this process across the plate to create a gradient of this compound concentrations.

-

-

Inoculum Preparation:

-

Culture the test microorganism (bacterial or fungal strain) overnight.

-

Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared microbial suspension. Include a positive control well with no this compound.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Methyl Everninate (this compound), correctly identified by CAS number 520-43-4, is a promising natural product with demonstrated antifungal and antibiotic activities. This guide has provided a detailed summary of its chemical properties, natural sources, and methods for its extraction and synthesis. The provided experimental protocols offer a foundation for researchers to further investigate its biological potential. While its precise molecular targets and signaling pathways require further investigation, the proposed mechanism involving cell membrane disruption provides a strong basis for future studies. The clarification of its identity, distinct from Anhydroicaritin, is crucial for accurate scientific research and drug development efforts centered on this compound.

References

- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Farnesol on Growth, Ergosterol Biosynthesis, and Cell Permeability in Coccidioides posadasii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

Technical Guide: Nematicidal Potential of Sparassol and Its Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Potential Nematicidal Properties of Sparassol and its Derivatives

Disclaimer: There is currently no direct scientific literature demonstrating the nematicidal activity of this compound or its derivatives. This guide synthesizes information on the known biochemical activities of these compounds and proposes a potential mechanism of action and a framework for future research into their nematicidal efficacy.

Introduction

This compound (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a natural phenolic compound produced by the fungus Sparassis crispa and other microorganisms. While recognized for its antimicrobial properties, its potential as a nematicidal agent remains unexplored. This document provides a technical overview of the prospective nematicidal action of this compound and its key derivatives, methyl orsellinate and methyl 2,4-dimethoxy-6-methylbenzoate. The proposed mechanism of action is centered on the inhibition of Glutathione S-transferases (GSTs), a crucial enzyme family in nematodes.

Quantitative Data on Related Biological Activities

Direct quantitative data on the nematicidal activity of this compound and its derivatives is not available in the current body of scientific literature. However, data on their insecticidal activity against the spotted wing drosophila (Drosophila suzukii) provides a preliminary indication of their potential bioactivity. It is crucial to note that insecticidal activity does not directly correlate with nematicidal activity, and further research is required.

Table 1: Insecticidal Activity of this compound and Its Derivatives against Drosophila suzukii

| Compound | Bioassay Type | LD50 (µ g/fly ) | Target Organism |

| This compound | Contact Toxicity | > 20 | Drosophila suzukii |

| Methyl Orsellinate | Contact Toxicity | > 20 | Drosophila suzukii |

| Methyl 2,4-dimethoxy-6-methylbenzoate (DMB) | Contact Toxicity | 12.4 | Drosophila suzukii |

Data sourced from studies on insecticidal and enzyme inhibitory activities of this compound and its analogues.

Proposed Mechanism of Action: Glutathione S-Transferase (GST) Inhibition

This compound, methyl orsellinate, and methyl 2,4-dimethoxy-6-methylbenzoate have been identified as inhibitors of Glutathione S-transferase (GST).[1] GSTs are a superfamily of enzymes pivotal for the detoxification of xenobiotics and endogenous compounds in a wide range of organisms, including nematodes.[1][2] In parasitic nematodes, GSTs play a critical role in conferring resistance to anthelmintic drugs.[1][2]

The proposed nematicidal mechanism of this compound and its derivatives is the inhibition of nematode GSTs. This inhibition would disrupt the nematode's ability to detoxify harmful substances, leading to an accumulation of toxic compounds and ultimately, cell death. This disruption of the detoxification pathway presents a promising, yet unverified, target for nematicidal action.

Caption: Proposed mechanism of action of this compound via inhibition of nematode Glutathione S-Transferase (GST).

Experimental Protocols for Nematicidal Activity Assessment

The following is a detailed, generalized protocol for the in vitro assessment of the nematicidal activity of this compound and its derivatives against a model plant-parasitic nematode, such as the root-knot nematode (Meloidogyne incognita).

Nematode Culture and Extraction

-

Host Plant Cultivation: Grow susceptible host plants (e.g., tomato, Solanum lycopersicum) in sterilized soil.

-

Inoculation: Inoculate the host plants with M. incognita eggs or second-stage juveniles (J2s).

-

Incubation: Maintain the infected plants in a greenhouse at 25-28°C for 45-60 days to allow for nematode reproduction.

-

Extraction of J2s:

-

Gently uproot the plants and wash the roots to remove soil.

-

Cut the galled roots into small pieces.

-

Use the Baermann funnel technique to extract motile J2s. Place the root fragments on a filter paper-lined sieve submerged in water within a funnel.

-

Collect the J2s that migrate through the filter into the funnel stem over 24-48 hours.

-

Standardize the nematode suspension to a concentration of approximately 100-200 J2s per 100 µL.

-

In Vitro Nematicidal Bioassay

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., acetone or ethanol) at a high concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations. The final solvent concentration in the assay should be non-lethal to the nematodes (typically ≤1%).

-

-

Controls:

-

Negative Control: A solution containing the same concentration of the solvent used for dilutions, without the test compound.

-

Positive Control: A known commercial nematicide (e.g., Abamectin or Oxamyl) at a concentration known to cause mortality.

-

-

Assay Setup:

-

Pipette 100 µL of each test concentration and control into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized nematode suspension (containing 100-200 J2s) to each well.

-

Each treatment and control should have at least three to five replicates.

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

-

-

Mortality Assessment:

-

After 24, 48, and 72 hours of incubation, observe the nematodes under an inverted microscope.

-

Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration, corrected for the mortality in the negative control using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

-

Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the nematodes) and LC90 values.

-

References

The Ecological Role of Sparassol in Sparassis crispa: A Technical Guide

Abstract: Sparassis crispa, commonly known as the cauliflower mushroom, produces a variety of secondary metabolites that play a crucial role in its ecological interactions. Among these, sparassol, a phenolic compound, is of significant interest due to its pronounced antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the ecological role of this compound, detailing its chemical nature, biological activities, and the methodologies used to study it. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and antimicrobial research.

Introduction

Sparassis crispa is a brown-rot fungus that grows on the roots and bases of conifers.[1] Its ability to thrive in a competitive microbial environment is, in part, attributable to its production of a suite of secondary metabolites. This compound (methyl-2-hydroxy-4-methoxy-6-methylbenzoate) is a key bioactive compound isolated from S. crispa.[1] It is recognized for its antibacterial and antifungal activities, which are believed to be integral to the mushroom's defense mechanisms and its ability to compete with other microorganisms in its ecological niche, particularly within decaying wood.[1][2]

Recent research has also identified other related phenolic compounds in S. crispa, such as methyl orsellinate (ScI) and an incompletely characterized methyl-dihydroxy-methoxy-methylbenzoate (ScII), which exhibit even more potent antifungal properties than this compound.[2] The presence of these compounds suggests a sophisticated chemical defense system that contributes to the ecological success of S. crispa. This guide will synthesize the current knowledge on this compound, focusing on its ecological function, quantitative biological activity, and the experimental protocols for its study.

Chemical and Physical Properties of this compound

This compound is a monoaromatic compound with the following properties:

-

Systematic Name: Methyl 2-hydroxy-4-methoxy-6-methylbenzoate

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol

-

Appearance: Crystalline solid[3]

Ecological Role of this compound

The primary ecological role of this compound and its derivatives is believed to be defensive, providing S. crispa with a competitive advantage in its natural habitat. This is achieved through its antimicrobial and allelopathic effects.

Antimicrobial and Antifungal Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] This is crucial for a saprophytic and weakly parasitic fungus like S. crispa to protect its food source (decaying wood) from competing microorganisms. The production of this compound and other antifungal metabolites likely contributes to the establishment and maintenance of a "defended" territory, a phenomenon observed in many wood-decay fungi. The presence of these compounds has been confirmed in the decayed wood of trees infected by S. crispa, indicating their active role in the natural environment.[2]

Allelopathic Interactions

Allelopathy refers to the chemical inhibition of one organism by another.[4] this compound and related orsellinates are thought to be involved in the allelopathic interactions of Sparassis fungi.[5] By releasing these compounds into the surrounding substrate, S. crispa can suppress the growth of competing fungi, thereby securing its access to nutrients. While the precise signaling pathways are not fully elucidated, the release of these allelochemicals is a key strategy for niche protection.

Quantitative Data on Biological Activity and Production

The following tables summarize the available quantitative data on the antimicrobial activity and production of this compound and the related compound, methyl orsellinate.

Table 1: Antimicrobial and Nematicidal Activity of this compound and Related Compounds

| Compound | Test Organism | Activity Type | Endpoint | Value | Reference |

| This compound | Cladosporium cucumerinum | Antifungal | - | Less active than ScI and ScII | [2] |

| Methyl Orsellinate (ScI) | Cladosporium cucumerinum | Antifungal | - | More active than this compound | [2] |

| Methyl-dihydroxy-methoxy-methylbenzoate (ScII) | Cladosporium cucumerinum | Antifungal | - | More active than this compound | [2] |

| This compound | Bursaphelenchus xylophilus (pine wood nematode) | Nematicidal | LC₅₀ | 84.92 ppm | [6] |

| This compound | Bursaphelenchus xylophilus (pine wood nematode) | Nematicidal | LC₉₅ | 132.13 ppm | [6] |

| Methyl β-orsellinate | Staphylococcus aureus | Antibacterial | MIC | 80-160 µg/mL | [7] |

| Methyl β-orsellinate | Bacillus subtilis | Antibacterial | MIC | 80-160 µg/mL | [7] |

| Methyl β-orsellinate | Pseudomonas aeruginosa | Antibacterial | MIC | 80-160 µg/mL | [7] |

| Methyl β-orsellinate | Candida albicans | Antifungal | MIC | 80-160 µg/mL | [7] |

| Methyl β-orsellinate | Escherichia coli | Antibacterial | MIC | 80-160 µg/mL | [7] |

| Methyl β-orsellinate | Aspergillus niger | Antifungal | MIC | 80-160 µg/mL | [7] |

Table 2: Production of this compound and Methyl Orsellinate in Sparassis latifolia Strains

| Strain | Host Plant | Compound | Production in Liquid Culture (mg/mL) |

| KFRI 645 | Larix kaempferi | Methyl Orsellinate | 0.170 |

| KFRI 747 | Pinus densiflora | This compound | 0.004 |

Data from Kim et al. (2013) on Sparassis latifolia, a close relative of S. crispa.[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and antimicrobial testing of this compound.

Extraction of this compound from Sparassis crispa

This protocol is based on general methods for the extraction of phenolic compounds from fungal matrices.

Materials:

-

Dried and powdered fruiting bodies or mycelium of S. crispa

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Suspend the dried and powdered fungal material in methanol (e.g., 100 g in 1 L MeOH).

-

Extraction: Stir the suspension at room temperature for 24 hours.

-

Filtration: Filter the mixture through filter paper to separate the methanol extract from the solid residue.

-

Repeat Extraction: Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Resuspend the crude extract in a mixture of water and methanol. Perform liquid-liquid partitioning sequentially with hexane and then ethyl acetate. The this compound will preferentially partition into the ethyl acetate fraction.

-

Final Concentration: Collect the ethyl acetate fraction and evaporate the solvent to dryness to yield the this compound-rich extract. Further purification can be achieved using column chromatography (e.g., silica gel).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound-rich extract in methanol and filter through a 0.45 µm syringe filter.

-

Injection: Inject a known volume (e.g., 10 µL) of the sample and standards onto the HPLC column.

-

Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the pure standard.

-

Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

-

96-well microtiter plates

-

Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism culture

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Microtiter Plates: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways and Allelopathic Interactions

While the precise molecular targets of this compound are not fully elucidated, its allelopathic effects likely involve the disruption of fundamental cellular processes in competing fungi. Phenolic compounds, in general, are known to interfere with cell membrane integrity, enzyme function, and nutrient uptake.[10] The release of this compound into the environment by S. crispa can be considered a form of chemical signaling that delineates its territory and inhibits the encroachment of other microbes.

Further research is needed to investigate the specific signaling pathways within S. crispa that regulate the biosynthesis and release of this compound, as well as the downstream molecular effects of this compound on its microbial competitors. Transcriptomic studies on fungi exposed to this compound could reveal changes in gene expression related to stress responses, cell wall synthesis, and metabolism, providing a deeper understanding of its mechanism of action.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships related to the ecological role of this compound.

References

- 1. Effects of Sparassis crispa in Medical Therapeutics: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contribution to Studies on Rare Medicinal Mushroom Sparassis crispa (Agaricomycetes) in Culture and Its Production of Phenol Compounds under Various Cultivation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) The Quantities of Methyl Orsellinate and this compound of Sparassis latifolia by Host Plants (2013) | Min-Soo Kim | 11 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Preliminary In Vitro Studies on the Bioactivity of Sparassis crispa Extracts

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary in vitro bioactive properties of extracts from Sparassis crispa, commonly known as the cauliflower mushroom. This edible and medicinal fungus is a rich source of various bioactive compounds, including β-glucans and sparassol (methyl-2-hydroxy-4-methoxy-6-methylbenzoate), which contribute to its therapeutic potential.[1] The following sections detail the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities of Sparassis crispa extracts, supported by quantitative data, experimental protocols, and visual diagrams of key biological pathways and workflows.

Cytotoxicity

Extracts of Sparassis crispa have demonstrated selective cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology research. The primary mechanism of cytotoxicity is often associated with the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) and other cytotoxicity metrics of Sparassis crispa extracts against different human cancer cell lines.

| Cell Line | Extract/Compound Type | Assay | Result | Reference |

| HT-29 (Colon Cancer) | Crude Polysaccharides | MTT | IC50: 14 µg/mL | [2] |

| LS180 (Colon Cancer) | Crude Polysaccharides | MTT | IC50: 78 µg/mL | [2] |

| Caco-2 (Colon Cancer) | Crude Polysaccharides | BrdU | IC50: 834 µg/mL | [2] |

| HT-29 (Colon Cancer) | Crude Polysaccharides | LDH | 46.1% increase in LDH release at 100 µg/mL | [2] |

| LS180 (Colon Cancer) | Crude Polysaccharides | LDH | 33.8% increase in LDH release at 100 µg/mL | [2] |

| Caco-2 (Colon Cancer) | Crude Polysaccharides | LDH | 7.2% increase in LDH release at 100 µg/mL | [2] |

| MDA-MB-231 (Breast Cancer) | Cordyceps sinensis (CS) | MTT | IC50: 613 µg/mL | [3] |

Note: Data for Cordyceps sinensis is included for comparative context within a study that also evaluated other mushroom extracts.

Experimental Protocols for Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HT-29, LS180, Caco-2) are seeded into 96-well plates at a specific density and incubated under standard conditions (37°C, 5% CO2) to allow for cell attachment.[2]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Sparassis crispa extract. The cells are then incubated for a specified period (e.g., 96 hours).[2]

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Cell Culture and Treatment: Cells are cultured and treated with the Sparassis crispa extract in 96-well plates as described for the MTT assay, typically for a 24-hour incubation period.[2]

-

Supernatant Collection: After incubation, the culture supernatant from each well is collected.

-

LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at a wavelength of approximately 490 nm.

-

Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Results are often expressed as a percentage increase in LDH release compared to untreated control cells.[2]

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for assessing the in vitro cytotoxicity of Sparassis crispa extracts.

Antioxidant Activity

Sparassis crispa extracts possess notable antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial for mitigating oxidative stress, a key factor in various chronic diseases.

Quantitative Antioxidant Data

The table below presents the half-maximal effective concentration (EC50) values for the antioxidant activities of polysaccharide extracts from Sparassis crispa.

| Assay | Extract/Compound Type | Result (EC50 in mg/mL) | Reference |

| ABTS Radical Scavenging | Crude Polysaccharides | 2.80 ± 0.13 | [2] |

| Reducing Power | Crude Polysaccharides | 3.55 ± 0.09 | [2] |

| Metal Chelating Activity | Crude Polysaccharides | 3.29 ± 0.04 | [2] |

| Inhibition of Lipid Peroxidation | Crude Polysaccharides | 2.82 ± 0.08 | [2] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

-

Reaction Mixture: The Sparassis crispa extract at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow.[5]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value is determined.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

ABTS•+ Generation: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[5]

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.

-

Reaction with Extract: The Sparassis crispa extract is mixed with the diluted ABTS•+ solution.

-

Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time.

-

Data Analysis: The percentage of ABTS•+ scavenging activity is calculated, and the EC50 value is determined.

Experimental Workflow for In Vitro Antioxidant Activity Assessment

Caption: A generalized workflow for determining the in vitro antioxidant capacity of Sparassis crispa extracts.

Anti-inflammatory Activity